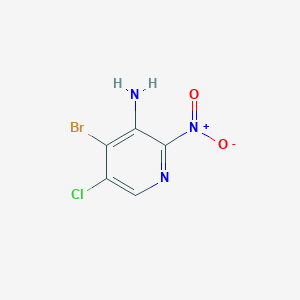

4-Bromo-5-chloro-2-nitropyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. synchem.degoogle.com Its nitrogen-bearing heterocyclic structure is a key component in more than 7000 drug molecules of medicinal importance. synchem.de The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the solubility and bioavailability of drug candidates. synchem.denih.gov

Pyridine derivatives are not only prevalent in pharmaceuticals but also in agrochemicals, such as insecticides, fungicides, and herbicides. synchem.denih.gov The versatility of the pyridine ring allows for extensive structural modifications, making it a crucial building block for creating diverse chemical libraries for drug discovery and materials science. google.comsynchem.de Naturally occurring compounds, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine, also feature the pyridine core, highlighting its biological relevance. synchem.de

Overview of Halogenation and Nitration in Pyridine Chemistry

The introduction of halogen and nitro groups onto a pyridine ring are fundamental transformations in synthetic organic chemistry. However, unlike benzene, pyridine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution (EAS) reactions like halogenation and nitration challenging. researchgate.net These reactions often require harsh conditions, such as high temperatures and the use of strong acids or Lewis acid catalysts. researchgate.netchemicalbook.com

Nitration: Direct nitration of pyridine itself is inefficient and requires vigorous conditions, such as heating with potassium nitrate (B79036) in fuming sulfuric acid at 300°C, yielding 3-nitropyridine (B142982) in low yield. nih.gov The presence of electron-donating groups on the ring can facilitate nitration. chemicalbook.com For instance, the synthesis of nitropyridine derivatives can be achieved by treating an aminopyridine precursor with a nitrating mixture of nitric and sulfuric acid. google.com

Halogenation: Halogenation of pyridine is also difficult and typically occurs via radical mechanisms at high temperatures in the gas phase or under strongly acidic conditions for electrophilic substitution. researchgate.netchemicalbook.com More sophisticated methods have been developed to achieve better regioselectivity. researchgate.netvibrantpharma.comnih.gov For example, the synthesis of 2-amino-5-bromo-4-chloro-3-nitropyridine (B1519394) is achieved by the bromination of 4-chloro-3-nitropyridin-2-amine using N-bromosuccinimide (NBS) in acetonitrile. chemicalbook.com This demonstrates a targeted halogenation on an already highly functionalized pyridine ring.

Positional Isomerism and Substituent Effects in Nitropyridine Amines

The specific arrangement of substituents on the pyridine ring, known as positional isomerism, has a profound impact on the molecule's properties. researchgate.net In a molecule like 4-Bromo-5-chloro-2-nitropyridin-3-amine, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and halogen (-Br, -Cl) groups is critical.

Substituent Effects:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). It strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.

Halogens (-Br, -Cl): Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing for electrophilic substitution because of their weaker electron-donating resonance effect (+M).

Amino Group (-NH₂): This is a strong electron-donating group through its resonance effect (+M), which activates the ring towards electrophilic substitution.

The specific isomer, this compound, has its substituents arranged in a way that creates a complex electronic environment. The amino group at C-3 is ortho to both the nitro group at C-2 and the bromo group at C-4, and meta to the chloro group at C-5. This intricate arrangement governs its potential for further chemical transformations and its physical properties. The study of such isomers is crucial for understanding structure-property relationships in heterocyclic chemistry. researchgate.net

Data Tables

Table 1: Properties of Substituents on the Pyridine Ring This table is interactive. Click on the headers to sort the data.

| Substituent | Chemical Formula | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Effect on Ring Reactivity (EAS) |

|---|---|---|---|---|

| Amino | -NH₂ | -I (Weak) | +M (Strong) | Activating |

| Bromo | -Br | -I (Strong) | +M (Weak) | Deactivating |

| Chloro | -Cl | -I (Strong) | +M (Weak) | Deactivating |

Table 2: Comparison of Related Halogenated Nitropyridine Amine Isomers This table provides information on known isomers related to the subject compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2-Amino-5-bromo-4-chloro-3-nitropyridine | 942947-95-7 | C₅H₃BrClN₃O₂ | 252.45 |

| 4-Amino-5-bromo-2-chloro-3-nitropyridine | 1334136-60-5 | C₅H₃BrClN₃O₂ | 252.45 |

| 4-Amino-2-bromo-5-chloro-3-nitropyridine | N/A | C₅H₃BrClN₃O₂ | 252.45 |

| 3-Bromo-5-chloropyridin-2-amine | 26163-03-1 | C₅H₄BrClN₂ | 207.45 |

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrClN3O2 |

|---|---|

Molecular Weight |

252.45 g/mol |

IUPAC Name |

4-bromo-5-chloro-2-nitropyridin-3-amine |

InChI |

InChI=1S/C5H3BrClN3O2/c6-3-2(7)1-9-5(4(3)8)10(11)12/h1H,8H2 |

InChI Key |

GDCMUFGDPIVRMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)[N+](=O)[O-])N)Br)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Chloro 2 Nitropyridin 3 Amine

Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring, being inherently electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly deactivating nitro group at the 2-position. This group withdraws electron density from the ring, particularly from the ortho (position 3) and para (position 4) positions, thereby activating substituents at these locations for nucleophilic aromatic substitution (SNAr).

Displacement of Halogen Atoms by Various Nucleophiles

In 4-Bromo-5-chloro-2-nitropyridin-3-amine, the bromo-substituent at the C4 position is highly activated towards displacement by nucleophiles due to being in the para position relative to the C2-nitro group. The chloro-substituent at the C5 position is meta to the nitro group and is therefore considerably less activated. Consequently, nucleophilic attack is expected to occur selectively at the C4 position, leading to the displacement of the bromide ion.

A wide array of nucleophiles can be employed in these substitution reactions. The general reactivity pattern involves the addition of the nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the bromide leaving group to restore aromaticity.

| Nucleophile Type | Reagent Example | Expected Product Structure |

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-5-chloro-2-nitropyridin-3-amine |

| N-Nucleophiles | Ammonia (B1221849) (NH₃), Alkylamines | 4-Amino/Alkylamino-5-chloro-2-nitropyridin-3-amine |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-5-chloro-2-nitropyridin-3-amine |

Reactivity of the Nitro Group Towards Nucleophiles

While displacement of a nitro group in SNAr reactions is less common than halogen displacement, it is a known process in highly activated systems. However, in the case of this compound, the halogen at the activated C4 position is a much better leaving group than the nitro group at C2. Therefore, reactions with common nucleophiles are overwhelmingly expected to result in the substitution of the bromo group rather than the nitro group.

Investigation of Nitro-Group Migration Phenomena in Substituted Nitropyridines

A notable and mechanistically intriguing reaction pathway observed in the chemistry of halonitropyridines is the migration of the nitro group during nucleophilic substitution. clockss.org Studies on related molecules, such as 3-bromo-4-nitropyridine, have shown that reaction with amines can lead to an unexpected product where the nitro group has migrated to an adjacent position. clockss.org This phenomenon is often observed in polar aprotic solvents. clockss.org

For this compound, it is conceivable that under specific reaction conditions, a nucleophilic attack could initiate a rearrangement. For instance, an attack at the C4 position might, through a complex mechanism, lead to a product where the nitro group has shifted from the C2 to the C3 position, although this remains a speculative pathway in the absence of direct experimental evidence for this specific molecule. The mechanisms proposed for such migrations in other nitropyridine systems are complex and can vary with the substrate and conditions. clockss.org

Reduction Chemistry of the Nitro Functionality

The nitro group is a versatile functional group largely due to its ability to be reduced to an amine, providing a key step in the synthesis of various diamino-substituted pyridines. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the unintended removal of the halogen substituents (hydrodehalogenation).

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. libretexts.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.

A significant challenge in the catalytic hydrogenation of aromatic halonitro compounds is the competing hydrodehalogenation reaction, which removes the halogen atoms. researchgate.netresearchgate.net The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond. Therefore, reducing this compound requires careful selection of the catalyst and reaction conditions to selectively reduce the nitro group while preserving both halogen substituents. Catalysts like platinum and rhodium, sometimes with specific supports or additives, have been investigated to improve selectivity in related systems. researchgate.netresearchgate.net Sponge nickel type catalysts have also been used for hydrogenating halonitrobenzene compounds without dehalogenation. google.com

| Catalyst | Typical Conditions | Primary Product | Potential Byproducts |

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Methanol/Ethanol | 4-Bromo-5-chloropyridine-2,3-diamine | Dehalogenated products |

| Platinum on Carbon (Pt/C) | H₂ (1-50 atm), Ethanol | 4-Bromo-5-chloropyridine-2,3-diamine | Lower levels of dehalogenation |

| Raney Nickel (Ra-Ni) | H₂ (1-50 atm), Ethanol | 4-Bromo-5-chloropyridine-2,3-diamine | Variable dehalogenation |

Selective Chemical Reduction Methods

To circumvent the issue of hydrodehalogenation associated with catalytic hydrogenation, various chemical reduction methods can be employed for a more selective transformation of the nitro group. These methods are often performed under milder conditions and show greater functional group tolerance.

One of the most common methods involves the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid. orgsyn.org This classical approach is often effective for the selective reduction of nitro groups in the presence of halogens. Another widely used reagent is stannous chloride (SnCl₂) in concentrated hydrochloric acid. Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C in small amounts), can also achieve selective reduction under non-pressurized hydrogen conditions.

| Reagent System | Typical Solvent | Expected Product |

| Iron (Fe) / Acetic Acid (AcOH) | Acetic Acid / Water | 4-Bromo-5-chloropyridine-2,3-diamine |

| Stannous Chloride (SnCl₂) / HCl | Ethanol / HCl | 4-Bromo-5-chloropyridine-2,3-diamine |

| Sodium Dithionite (Na₂S₂O₄) | Water / THF | 4-Bromo-5-chloropyridine-2,3-diamine |

Cross-Coupling Reactions

The presence of both bromo and chloro substituents makes this compound an excellent candidate for selective cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most effective methods for the functionalization of halopyridines. ccspublishing.org.cnnih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is particularly noteworthy for its functional group tolerance and the stability of the boron reagents. nih.govnih.gov

In the case of this compound, the Suzuki-Miyaura coupling is expected to occur with high regioselectivity at the C4-Br bond. The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in the standard catalytic cycle of palladium-catalyzed reactions, which involves oxidative addition of the palladium complex to the carbon-halogen bond. This difference in reactivity allows for the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations.

Studies on related dihalopyridines and other fused heterocyclic systems confirm that the selectivity of such reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. beilstein-journals.orgresearchgate.net For instance, catalyst systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or more advanced catalysts incorporating bulky phosphine (B1218219) ligands like XPhos are commonly employed. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

Other Transition Metal-Mediated Coupling Strategies

Beyond the Suzuki-Miyaura reaction, the this compound scaffold is amenable to other important transition-metal-mediated transformations.

Buchwald-Hartwig Amination : This palladium-catalyzed C-N cross-coupling reaction allows for the formation of an amine bond. nih.gov The C4-Br bond would be the preferred site for coupling with primary or secondary amines. However, potential challenges in coupling reactions with aminopyridine substrates include the possibility of the pyridine's amino group coordinating with and inhibiting the palladium catalyst. nih.gov The use of specialized ligands like RuPhos and BrettPhos has been shown to overcome these challenges in similar systems. nih.gov

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides, catalyzed by palladium and a copper co-catalyst. researchgate.net It would enable the introduction of an alkyne group at the C4 position of the target molecule. Successful Sonogashira reactions have been reported for substrates like 2-bromo-5-nitropyridine, demonstrating the feasibility of this transformation on nitrated halopyridines. researchgate.net

Copper-Catalyzed Coupling (Ullmann Reaction) : Copper-based catalysts are also effective for forming C-N, C-O, and C-S bonds. beilstein-journals.org While often requiring harsher conditions than palladium-catalyzed reactions, Ullmann-type couplings provide an alternative pathway for functionalizing the C-Br bond.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). libretexts.org The reactivity of the this compound ring towards electrophiles is further diminished by the presence of three electron-withdrawing groups: the nitro group at C2 and the halogen atoms at C4 and C5.

The primary amine at the C3 position is a strong activating, ortho- and para-directing group. masterorganicchemistry.com It directs incoming electrophiles to the C4 and C6 positions. However, the C4 position is already substituted with a bromine atom. Therefore, any potential EAS reaction would be directed towards the C6 position.

Despite this directing effect, the combined deactivating influence of the nitro and halo substituents creates a significant energy barrier for EAS. masterorganicchemistry.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require very harsh conditions and may proceed with low yields, if at all. For comparison, the nitration of 2-amino-5-bromopyridine (B118841) yields 2-amino-5-bromo-3-nitropyridine (B172296), demonstrating the powerful directing effect of the amino group even on a deactivated ring. orgsyn.org In the target molecule, the strong deactivation makes successful EAS challenging.

Reactivity of the Primary Amine Functionality

The primary amine at the C3 position is a key site for chemical modifications. This nucleophilic group can undergo a variety of well-established reactions. msu.edu

Acylation : The amine can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amide. For example, reaction with acetic anhydride (B1165640) would yield N-(4-Bromo-5-chloro-2-nitropyridin-3-yl)acetamide. mdpi.com This transformation is often used as a protecting strategy or to modify the electronic properties of the molecule. nih.govmdpi.com A patent describes the acylation of the related 4-chloro-2-amino-3-nitropyridine with cyclopropane (B1198618) carbonyl chloride. google.com

Diazotization : The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com This diazonium intermediate is highly versatile and can be replaced by a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -H) through Sandmeyer or related reactions. This provides a powerful method for further diversification of the pyridine core.

Alkylation and Sulfonylation : While direct alkylation can be complicated by multiple substitutions, the amine can react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form stable sulfonamides. msu.edu This reaction is also a classic chemical test to distinguish between primary, secondary, and tertiary amines. msu.edu

Computational Chemistry Investigations and Theoretical Insights into 4 Bromo 5 Chloro 2 Nitropyridin 3 Amine

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 4-Bromo-5-chloro-2-nitropyridin-3-amine is fundamentally governed by the interplay of its constituent functional groups on the pyridine (B92270) ring. The pyridine core is an electron-deficient aromatic system. This deficiency is significantly intensified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C2 position. Conversely, the amino group (-NH₂) at the C3 position acts as an electron-donating group through resonance, pushing electron density into the ring. The halogen atoms, bromine at C4 and chlorine at C5, exhibit a dual electronic effect: they are inductively electron-withdrawing but can also donate electron density via their lone pairs through resonance.

Computational methods like DFT, often using basis sets such as 6-311++G(d,p), are employed to calculate the distribution of electron density and the energies and shapes of molecular orbitals. researchgate.netnajah.edu Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com

For analogous molecules like 2-amino-3-nitropyridine (B1266227), the HOMO is typically localized over the amino group and the aromatic ring, reflecting the electron-donating nature of the amine. The LUMO, in contrast, is predominantly centered on the nitro group and the electron-deficient pyridine ring, indicating that this region is the most susceptible to nucleophilic attack. researchgate.netnajah.edu The introduction of bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO due to their electronegativity, potentially narrowing the HOMO-LUMO gap and thus increasing the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data based on Analogs)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability. |

| LUMO Energy | -2.0 to -3.0 | Indicates electron-accepting capability. |

Note: These values are estimations based on computational studies of similar aminonitropyridine structures.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction type to consider is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being highly electron-deficient due to the nitro group, is activated towards attack by nucleophiles.

Computational modeling of SNAr reactions on similar nitro-substituted pyridines has shown that the reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net The first step, which is usually rate-determining, involves the attack of a nucleophile on an electron-deficient carbon atom. The second step is the rapid departure of a leaving group.

In the case of this compound, there are several potential sites for nucleophilic attack and multiple potential leaving groups (Br⁻ and Cl⁻). DFT calculations can be used to map the potential energy surface of the reaction, identifying the transition states and intermediates for each possible pathway. The calculated activation energies for the formation of different Meisenheimer complexes would reveal the most likely reaction pathway. researchgate.net Given the strong activation by the ortho-nitro group, the C4 (bearing the bromo group) and C6 positions are primary candidates for nucleophilic attack.

Prediction of Reactivity Patterns and Selectivity

The reactivity of this compound can be predicted using several descriptors derived from quantum chemical calculations. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the most positive potential is expected to be located around the pyridine ring carbons, particularly those influenced by the nitro group, making them the primary sites for nucleophilic attack.

Another powerful tool is the calculation of Fukui functions or condensed-to-atom Fukui indices, which quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. These indices help to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. For SNAr reactions, the site with the highest value for the Fukui function corresponding to nucleophilic attack (f+) is the most probable reaction center. In this molecule, the C4 and C6 positions are predicted to be the most susceptible to nucleophilic attack due to the strong activating effect of the C2-nitro group. The relative leaving group ability of bromide versus chloride would then determine the final product selectivity.

Table 2: Predicted Reactivity Indices for this compound (Illustrative)

| Atomic Site | Mulliken Charge (e) | Fukui Index (f⁺) | Predicted Reactivity |

|---|---|---|---|

| C2-NO₂ | +0.4 to +0.6 | High | Prone to nucleophilic attack |

| C4-Br | +0.2 to +0.3 | High | Prone to nucleophilic attack |

| C6-H | +0.1 to +0.2 | Moderate | Prone to nucleophilic attack |

Note: These values are qualitative predictions based on the electronic effects of the substituents and data from related molecules. researchgate.net

Quantum Chemical Models for Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) can be developed using quantum chemical models to correlate the molecular structure with its chemical reactivity. By calculating a range of quantum chemical descriptors for a series of related substituted pyridines, it is possible to build mathematical models that predict their reaction rates or equilibrium constants.

Descriptors used in such models include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. ijret.org

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy, and entropy calculated from vibrational analysis.

For instance, a model could be built to predict the rate of a specific SNAr reaction. The activation energy, calculated using DFT, for a series of substituted pyridines could be correlated with descriptors like the LUMO energy and the Mulliken charge on the carbon atom being attacked. Such a model would provide a deeper understanding of how the bromo, chloro, nitro, and amino substituents collectively influence the reactivity of the pyridine core in this compound. These models are invaluable for designing new molecules with tailored reactivity for applications in fields such as medicinal chemistry and materials science. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Drug Discovery Scaffolds

The quest for novel therapeutic agents is a driving force in modern medicinal chemistry. The pyridine (B92270) ring is a well-established "privileged scaffold," appearing in numerous approved drugs. nih.gov The specific substitution pattern of 4-Bromo-5-chloro-2-nitropyridin-3-amine makes it a particularly attractive starting material for the construction of diverse molecular architectures for drug discovery.

The inherent reactivity of the functional groups on the pyridine ring allows for a variety of chemical transformations. The presence of two different halogen atoms (bromine and chlorine) opens the door for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is crucial for the regioselective introduction of various pharmacophoric motifs. For instance, the bromo group is generally more labile than the chloro group under certain nucleophilic conditions, allowing for a stepwise functionalization of the pyridine core.

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a wide range of reactions, such as amide bond formation, sulfonylation, and the construction of various heterocyclic rings. The existing amino group can be protected and deprotected as needed, adding another layer of synthetic control. This multi-faceted reactivity allows for the generation of extensive libraries of compounds for high-throughput screening.

Table 1: Potential Synthetic Transformations of this compound for Drug Discovery

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Bromo/Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Amines, Ethers, Thioethers |

| Nitro | Reduction | SnCl2, H2/Pd-C, Fe/HCl | Amino Group |

| Amino | Acylation, Sulfonylation | Acyl Chlorides, Sulfonyl Chlorides | Amides, Sulfonamides |

| Amino | Diazotization | NaNO2, HCl | Diazonium Salt (for further functionalization) |

Note: This table represents potential reactions based on the known chemistry of substituted nitropyridines. Specific reaction conditions would require experimental optimization.

Precursor for Complex Heterocyclic Architectures

The strategic placement of reactive sites on this compound makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. mdpi.com These intricate molecular frameworks are often found in natural products and biologically active compounds.

For example, the vicinal amino and nitro groups can be exploited in condensation reactions to form fused pyrazine (B50134) rings. Following reduction of the nitro group to an amine, the resulting diamine can undergo cyclization with 1,2-dicarbonyl compounds to yield substituted pteridines or other related heterocyclic systems.

Moreover, the halogen substituents can serve as handles for intramolecular cyclization reactions. By introducing a side chain with a nucleophilic group via substitution at the amino or one of the halogen positions, subsequent intramolecular SNAr reaction can lead to the formation of bicyclic or tricyclic ring systems containing the pyridine core. This approach is a powerful strategy for accessing novel and complex molecular scaffolds that would be difficult to synthesize through other means. The synthesis of various bioactive molecules often relies on the versatility of nitropyridine precursors. nih.govconsensus.app

Table 2: Examples of Fused Heterocyclic Systems Potentially Accessible from this compound

| Starting Functionalities | Key Transformation | Resulting Heterocyclic Core |

| Amino and Nitro (after reduction) | Condensation with dicarbonyls | Pyrazinopyridines, Pteridines |

| Halogen and introduced side-chain | Intramolecular Nucleophilic Substitution | Pyrido-fused heterocycles (e.g., with oxazine, thiazine (B8601807) rings) |

| Amino and Halogen | Metal-catalyzed cross-coupling/cyclization | Fused imidazopyridines or triazolopyridines |

Note: The synthesis of these complex architectures from the title compound is proposed based on established synthetic methodologies for related substituted pyridines.

Development of Novel Materials with Specialized Electronic or Optical Properties

The field of materials science is constantly seeking new organic molecules with tailored electronic and optical properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Pyridine-containing compounds are of interest in this regard due to their electron-deficient nature, which can be tuned by the introduction of various substituents.

The presence of both electron-withdrawing (nitro, chloro, bromo) and electron-donating (amino) groups on the same pyridine ring in this compound creates a push-pull electronic system. This electronic asymmetry can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a key process in many organic electronic materials.

Furthermore, the halogen atoms provide convenient points for modification through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce extended π-conjugated systems. By attaching different aromatic or heteroaromatic moieties, the electronic energy levels (HOMO and LUMO) and the optical properties (absorption and emission wavelengths) of the resulting materials can be precisely controlled. The amino group can also be used as an anchoring point for polymerization or for coordination to metal centers to form coordination polymers with potentially interesting magnetic or catalytic properties. While direct studies on this specific molecule are limited, the principles of molecular design for electronic materials strongly suggest its potential in this area.

Table 3: Potential Material Science Applications Based on the Molecular Structure

| Structural Feature | Potential Application Area | Rationale |

| Push-pull substitution pattern | Non-linear optics, Organic electronics | Intramolecular Charge Transfer (ICT) properties |

| Halogen atoms | Conjugated polymers for OLEDs/OPVs | Facile functionalization via cross-coupling reactions to extend π-conjugation |

| Amino and Pyridine Nitrogen | Coordination polymers, Sensors | Metal-ligand coordination sites |

Note: The applications listed are speculative and based on the known properties of similarly substituted aromatic and heterocyclic compounds.

Bioactive Potential and Medicinal Chemistry Research for 4 Bromo 5 Chloro 2 Nitropyridin 3 Amine Derivatives

Antimicrobial Activity Studies

Efficacy Against Specific Bacterial Strains

Data from scientific literature specifically detailing the efficacy of 4-bromo-5-chloro-2-nitropyridin-3-amine derivatives against specific bacterial strains are not available at this time.

Proposed Mechanisms of Antimicrobial Action

Due to the lack of studies on the antimicrobial activity of this compound derivatives, there are no proposed mechanisms of antimicrobial action for this specific class of compounds in the current body of scientific research.

Anticancer Activity Research

Induction of Apoptosis in Various Cancer Cell Lines

There is no available research data on the induction of apoptosis in any cancer cell lines by derivatives of this compound.

Molecular Pathways Implicated in Anticancer Effects (e.g., Caspase Activation)

Specific molecular pathways, including caspase activation, implicated in the potential anticancer effects of this compound derivatives have not been investigated in any published studies.

Preclinical Models for Anticancer Evaluation

There are no reports of preclinical models being used to evaluate the anticancer potential of derivatives of this compound.

Enzyme and Receptor Interaction Studies

The interaction of small molecules with enzymes and receptors is a cornerstone of drug discovery. For derivatives of this compound, the presence of halogen atoms and a nitro group suggests potential interactions with metabolizing enzymes like cytochrome P450s and specific protein receptors.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of a vast array of xenobiotics, including many drugs. researchgate.netcriver.com Inhibition of these enzymes can lead to significant drug-drug interactions, a major concern in clinical medicine. biomolther.org The chemical structure of this compound, particularly the pyridine (B92270) ring and halogen substituents, suggests that its derivatives could be inhibitors of CYP isoforms. Pyridine-containing compounds are known to be prevalent in CYP inhibitors. sigmaaldrich.com

The nature of inhibition can be either direct (reversible) or time-dependent (often irreversible), with the latter frequently involving the formation of reactive metabolites that covalently modify the enzyme. criver.com Halogenated compounds can influence the outcome of P450-catalyzed reactions, potentially altering substrate binding and the metabolic profile. nih.gov For instance, the presence of electron-withdrawing halogen atoms can affect the positioning of a substrate within the enzyme's active site. nih.gov While specific studies on this compound are not available, research on other halogenated and nitro-aromatic compounds provides a basis for hypothesizing that its derivatives could exhibit inhibitory activity against various CYP isoforms, a crucial aspect to consider in their development as therapeutic agents.

Substituted pyridine scaffolds are integral to a multitude of biologically active molecules that target a wide range of receptors. For example, derivatives of aminopyridines have been investigated as high-affinity ligands for corticotropin-releasing factor type-1 (CRF1) receptors, which are implicated in stress-related disorders. nih.govnih.gov The binding affinity of these compounds is sensitive to the nature and position of substituents on the pyridine ring.

Furthermore, 5-substituted pyridine analogues have been synthesized and evaluated for their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors, demonstrating that modifications to the pyridine core can yield potent agonists and antagonists. nih.gov The versatility of the pyridine scaffold is also evident in the development of imidazo[1,2-a]pyridine (B132010) derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. acs.org Given these precedents, it is plausible that derivatives of this compound could be synthesized and screened for their binding affinities to a variety of receptors, potentially leading to the discovery of novel modulators of therapeutically relevant targets. The specific arrangement of bromo, chloro, and nitro substituents would likely play a significant role in determining the selectivity and affinity of these interactions.

Structure-Activity Relationship (SAR) Exploration in Derivatives

The systematic investigation of how chemical structure influences biological activity, known as structure-activity relationship (SAR) studies, is fundamental to medicinal chemistry. For derivatives of this compound, SAR exploration would be crucial for optimizing their potential therapeutic effects. The pyridine ring is a common feature in many FDA-approved drugs and is known to confer a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

Studies on various pyridine derivatives have revealed key SAR insights. For instance, in a series of pyrazolo[4,3-c]pyridines, the introduction of different substituents was shown to modulate their inhibitory activity against the PEX14–PEX5 protein–protein interaction, a target for trypanocidal agents. acs.org Similarly, the antimicrobial activity of novel pyridine derivatives has been shown to be dependent on the nature of the substituents, with certain compounds exhibiting potent and broad-spectrum activity. researchgate.net Research on 2-amino-4-chloropyridine (B16104) derivatives has also highlighted the importance of specific substitutions for significant biological activity against various microorganisms.

A hypothetical SAR study on derivatives of this compound would likely involve modifying the substituents at the bromine, chlorine, and nitro positions, as well as the amino group, to assess the impact on a specific biological activity. For example, replacing the bromine or chlorine with other halogens or with alkyl or aryl groups could significantly alter the compound's electronic and steric properties, thereby influencing its interaction with a biological target. The nitro group, being a strong electron-withdrawing group, could be reduced to an amino group or replaced with other functionalities to probe its role in the observed activity.

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how modifications could potentially impact a generic biological activity (e.g., enzyme inhibition, IC50 in µM).

| Compound ID | R1 (at position 4) | R2 (at position 5) | R3 (at position 2) | R4 (at position 3) | Hypothetical IC50 (µM) |

| Parent | Br | Cl | NO2 | NH2 | 10 |

| Derivative 1 | I | Cl | NO2 | NH2 | 8 |

| Derivative 2 | Br | F | NO2 | NH2 | 15 |

| Derivative 3 | Br | Cl | NH2 | NH2 | 5 |

| Derivative 4 | Br | Cl | NO2 | NH-acetyl | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for these specific compounds is not publicly available.

Development as Biochemical Probes for Molecular Studies

Biochemical probes are essential tools for dissecting complex biological processes. These molecules are designed to interact with a specific target, such as an enzyme or receptor, and often carry a reporter group (e.g., a fluorescent tag) that allows for the visualization or quantification of this interaction. The aminopyridine scaffold has shown promise in the development of such probes.

Recent research has demonstrated that multisubstituted aminopyridines can possess favorable fluorescent properties, making them potential candidates for the development of biological probes. mdpi.comnih.gov For example, an aminopyridine derivative functionalized with an azide (B81097) group was synthesized to act as a "click-and-probe" tool. This probe is initially non-fluorescent but becomes fluorescent upon reaction with an alkyne-tagged biological target, allowing for specific labeling and imaging. mdpi.com

Given this, derivatives of this compound could potentially be developed into biochemical probes. The amino group provides a convenient handle for the attachment of fluorophores, affinity tags, or photo-crosslinking agents. The specific substitution pattern of the pyridine ring could be tailored to confer selectivity for a particular biological target. Such probes could be invaluable for studying the localization, dynamics, and function of their target proteins in living cells and organisms. The development of selective probes based on this scaffold would first require the identification of a specific biological target with which it interacts with high affinity and specificity.

Agrochemical Research Implications and Agricultural Applications

Exploration as Agrochemical Agents

The investigation of 4-Bromo-5-chloro-2-nitropyridin-3-amine within agrochemical research is primarily centered on its utility as a building block or intermediate in the synthesis of more complex molecules. The reactivity of the amine and the halogen substituents allows for a variety of chemical modifications, enabling the creation of a library of related compounds for biological screening.

Researchers often synthesize derivatives of such core structures to explore structure-activity relationships. By systematically altering the functional groups, scientists can identify which parts of the molecule are essential for any observed pesticidal effects. While comprehensive studies on this compound itself are limited, the broader class of nitropyridine derivatives has been noted for its role in the synthesis of new series of insecticides.

Table 1: Key Structural Features and Potential for Agrochemical Application

| Feature | Implication for Agrochemical Research |

| Pyridine (B92270) Ring | A well-established scaffold in numerous successful insecticides and herbicides. |

| Bromo and Chloro Substituents | Halogenation can enhance biological activity and influence the compound's environmental persistence and metabolic fate. |

| Nitro Group | The electron-withdrawing nature of the nitro group can significantly impact the molecule's reactivity and binding affinity to target sites. |

| Amino Group | Provides a reactive site for further chemical synthesis to create a diverse range of derivatives for screening. |

Insecticidal Activity Investigations

Should initial screenings indicate any level of insecticidal activity, further research would typically be undertaken to determine the compound's spectrum of activity, potency (often expressed as LC50 or LD50 values), and mode of action. Without such published data for this compound, any discussion of its insecticidal potential remains speculative and is based on the known activities of structurally related pyridine derivatives.

Table 2: Hypothetical Insecticidal Screening Panel

| Target Pest Category | Representative Species | Rationale for Inclusion |

| Lepidoptera (Caterpillars) | Plutella xylostella (Diamondback moth) | Major pest of cruciferous crops with known resistance to many insecticides. |

| Hemiptera (Sucking Insects) | Myzus persicae (Green peach aphid) | A significant vector of plant viruses affecting a wide range of crops. |

| Coleoptera (Beetles) | Leptinotarsa decemlineata (Colorado potato beetle) | A destructive pest of potatoes and other solanaceous plants. |

| Diptera (Flies) | Delia radicum (Cabbage root fly) | A pest whose larvae damage the roots of brassica crops. |

Potential for Targeted Crop Protection Formulations

The development of a targeted crop protection formulation is contingent on the discovery of significant and selective biological activity of the parent compound. If this compound were found to possess desirable insecticidal properties, research into formulation development would aim to optimize its delivery and efficacy while minimizing environmental impact.

Potential formulation strategies could include:

Suspension Concentrates (SC): For compounds with low water solubility, an SC formulation allows for even dispersion in water for spray applications.

Emulsifiable Concentrates (EC): If the compound is soluble in organic solvents, an EC formulation can be created to form an emulsion when mixed with water.

Granules (GR): For soil-applied insecticides, a granular formulation can provide slow release of the active ingredient.

The choice of formulation would depend on the physicochemical properties of this compound, the target pest, the crop, and the application method. However, in the absence of established insecticidal activity, research into specific formulations for this compound has not been a primary focus.

Future Perspectives and Research Directions

Development of Sustainable and Green Synthesis Routes

The advancement of synthetic methodologies that are environmentally benign, safer, and more efficient is a paramount goal in modern chemistry. Future research on 4-Bromo-5-chloro-2-nitropyridin-3-amine will likely prioritize the development of sustainable synthetic protocols to replace traditional methods that often rely on hazardous reagents and generate significant waste.

Current synthetic strategies for related halogenated and nitrated pyridines frequently involve multi-step processes using reagents like elemental bromine, concentrated sulfuric and nitric acids, and phosphorus oxychloride. rsc.orgorgsyn.orggoogle.com These methods, while effective, present environmental and safety challenges. The focus will shift towards greener alternatives.

Key areas for development include:

Catalytic Halogenation: Investigating the use of catalytic systems for bromination and chlorination, which can offer higher selectivity and reduce the need for stoichiometric amounts of harsh halogenating agents.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can enhance safety, improve reaction control, and allow for more efficient scaling up of production. researchgate.net Flow processes can minimize the handling of hazardous intermediates and improve heat and mass transfer, leading to higher yields and purity.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents will be a critical step in reducing the environmental footprint of the synthesis.

Energy Efficiency: Exploring energy-efficient reaction conditions, for instance, through microwave-assisted or photocatalytic methods, can shorten reaction times and lower energy consumption. google.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Future Green Synthesis |

|---|---|---|

| Reagents | Stoichiometric strong acids, hazardous halogenating agents (e.g., Br₂) | Catalytic systems, milder reagents |

| Process | Batch processing | Continuous flow chemistry |

| Solvents | Volatile organic compounds (VOCs) | Bio-based solvents, ionic liquids, supercritical CO₂ |

| Energy | Prolonged heating | Microwave irradiation, photocatalysis |

| Waste | High E-factor (Environmental factor) | Reduced waste, atom economy principles |

Exploration of Uncharted Reactivity Profiles and Novel Transformations

The unique electronic and steric environment of this compound presents a rich platform for exploring novel chemical reactions. The interplay between the electron-donating amine group and the electron-withdrawing nitro group, combined with the two distinct halogen atoms, allows for a wide range of chemical manipulations.

Future research will likely focus on leveraging this reactivity for the construction of complex molecular architectures:

Selective Cross-Coupling Reactions: A primary area of exploration will be the selective functionalization of the C-Br and C-Cl bonds. Given the differential reactivity of aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the molecule can be functionalized in a stepwise manner. mdpi.com This allows for the controlled introduction of diverse substituents at the 4- and 5-positions.

Transformations of the Nitro and Amine Groups: The nitro group can serve as a precursor to other functionalities through reduction to an amino group, which can then be further derivatized. orgsyn.org The existing primary amine at the 3-position can be used for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess biological activity. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine (B92270) ring, amplified by the nitro group, makes it susceptible to nucleophilic aromatic substitution. Research could explore the displacement of the halogen or even the nitro group with various nucleophiles to introduce new functional groups. researchgate.netmdpi.com

Table 2: Potential Novel Transformations for this compound

| Reaction Type | Position(s) | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | C4 (Bromo) | Arylboronic acids, Pd catalyst, base | 4-Aryl-5-chloro-2-nitropyridin-3-amine |

| Buchwald-Hartwig Amination | C4 (Bromo) | Amines, Pd or Cu catalyst, base | N⁴-Substituted-5-chloro-2-nitropyridine-3,4-diamine |

| Nitro Group Reduction | C2 (Nitro) | Fe/HCl, SnCl₂, or catalytic hydrogenation | 4-Bromo-5-chloropyridine-2,3-diamine |

| Cyclization/Condensation | N3 (Amine) | Aldehydes, carboxylic acids | Fused heterocyclic systems (e.g., imidazopyridines) |

Rational Design of Highly Potent and Selective Derivatives

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Its substituted pyridine core is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. nih.gov Future efforts will be directed towards the rational design of derivatives with high potency and selectivity for specific biological targets.

Key strategies will include:

Structure-Based Drug Design (SBDD): Using computational modeling and X-ray crystallography data of target proteins, derivatives can be designed to fit precisely into the active site, maximizing binding affinity and selectivity. nih.gov This approach is particularly relevant for designing kinase inhibitors, a class of drugs where pyridine-containing scaffolds are common. mdpi.comnih.gov

Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting fragment, with substituents at the 4- and 5-positions grown or linked to explore the binding pocket of a target protein and improve potency.

Pharmacophore Modeling: By identifying the key chemical features (pharmacophores) required for biological activity, libraries of derivatives can be designed to optimize interactions with the target. This can involve modulating electronic properties, hydrophobicity, and hydrogen bonding capabilities of the substituents. acs.org The goal is to create derivatives that exhibit high efficacy against the intended target while minimizing off-target effects.

Advanced Methodologies for Biological Target Identification and Validation

For novel derivatives of this compound that exhibit interesting biological activity in phenotypic screens, a crucial subsequent step is the identification and validation of their molecular target(s). Future research will employ advanced methodologies to unravel the mechanism of action of these compounds.

Prominent techniques include:

Chemical Proteomics: This involves using affinity-based probes derived from the active compound to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry, providing a direct readout of the compound's targets.

Genetic Approaches: Techniques such as CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can provide strong genetic evidence for the compound's target and pathway.

Computational Target Prediction: In silico methods, including molecular docking against panels of known protein structures and ligand-based similarity searching, can generate hypotheses about potential biological targets that can then be tested experimentally. acs.org

Once a target is identified, validation is essential to confirm that the compound's biological effect is mediated through that target. This can be achieved through biochemical assays with the purified protein, cellular thermal shift assays (CETSA) to confirm target engagement in cells, and observing whether genetic knockdown or knockout of the target protein phenocopies the effect of the compound.

Table 3: Methodologies for Target Identification and Validation

| Methodology | Approach | Purpose |

|---|---|---|

| Affinity Chromatography | Immobilized compound derivative is used to "pull down" binding proteins from cell extracts. | Direct identification of protein targets. |

| CRISPR/Cas9 Screening | Genome-wide screens identify genes that modulate cellular response to the compound. | Genetic identification of the target or pathway. |

| Molecular Docking | Computational simulation of compound binding to a library of protein structures. | In silico prediction of potential targets. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in live cells. | Confirmation of target engagement in a cellular context. |

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Bromo-5-chloro-2-nitropyridin-3-amine?

The synthesis typically involves sequential halogenation and nitration steps. For example:

- Halogenation : Introduce bromine and chlorine substituents via electrophilic aromatic substitution (EAS) using reagents like N-bromosuccinimide (NBS) or Cl₂/FeCl₃.

- Nitration : Nitrate the pyridine ring using HNO₃/H₂SO₄ under controlled temperatures to prevent over-nitration .

- Amination : Introduce the amine group via nucleophilic substitution, often requiring protecting groups to direct regioselectivity .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7–9 ppm) and amine protons (δ ~5 ppm, broad). Chlorine and bromine substituents induce distinct splitting patterns due to their electron-withdrawing effects.

- IR Spectroscopy : Confirm nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (M⁺ ~266.42 g/mol) and characteristic fragmentation patterns (e.g., loss of NO₂ or Br/Cl) .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to exploit solubility differences.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2) to separate halogenated byproducts. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack.

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity in Suzuki-Miyaura couplings (Br substituent as leaving group).

- Transition State Analysis : Simulate activation barriers for halogen displacement using Pd catalysts .

Q. What strategies resolve contradictory spectral data for this compound (e.g., unexpected NOE effects in NMR)?

- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities to distinguish regioisomers.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX software for refinement, leveraging high-resolution data (R factor < 0.05) .

- Dynamic NMR : Probe conformational exchange in solution (e.g., amine group rotation) by varying temperature .

Q. How does steric and electronic modulation influence the compound’s application in medicinal chemistry?

- Pharmacophore Modeling : The nitro group enhances electron-withdrawing effects, improving binding to targets like kinase enzymes.

- Structure-Activity Relationships (SAR) : Replace Br/Cl with other halogens to assess potency changes. Use in vitro assays (e.g., IC₅₀ measurements) to validate hypotheses .

Q. What experimental precautions are critical for handling this compound under inert conditions?

- Moisture Sensitivity : Store under argon/ nitrogen and use Schlenk lines for reactions.

- Light Sensitivity : Protect nitro groups from UV-induced decomposition by using amber glassware.

- Thermal Stability : Monitor exotherms during nitration steps (DSC analysis recommended) .

Methodological Notes

- Crystallography : For single-crystal studies, grow crystals via slow evaporation in ethanol/water (7:3). Refinement with SHELXL achieves mean C–C bond accuracy of 0.004 Å .

- Data Contradictions : Cross-validate synthetic yields using HPLC (C18 column, 70% MeOH in H₂O) and elemental analysis (±0.3% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.